molecular formula C15H20O2 B14319001 7-Methyl-3-phenyloctane-2,5-dione CAS No. 112481-15-9

7-Methyl-3-phenyloctane-2,5-dione

Cat. No.: B14319001
CAS No.: 112481-15-9
M. Wt: 232.32 g/mol
InChI Key: QFBHRXTUFGTDOV-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyloctane-2,5-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyloctane-2,5-dione typically involves multi-step organic reactions. One common method is the alkylation of a diketone precursor with a suitable alkyl halide under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyloctane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.

Scientific Research Applications

7-Methyl-3-phenyloctane-2,5-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyloctane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyloctane-2,5-dione: Lacks the methyl group at the 7th position, resulting in different chemical properties.

    7-Methyl-3-phenylhexane-2,5-dione: Shorter carbon chain, leading to variations in reactivity and applications.

Uniqueness

7-Methyl-3-phenyloctane-2,5-dione is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

112481-15-9

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

7-methyl-3-phenyloctane-2,5-dione

InChI

InChI=1S/C15H20O2/c1-11(2)9-14(17)10-15(12(3)16)13-7-5-4-6-8-13/h4-8,11,15H,9-10H2,1-3H3

InChI Key

QFBHRXTUFGTDOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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